Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis and molecular studies. Benzofuran compounds, to which this compound belongs, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran-3-carboxylate esters can be effectively synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate is unique and allows for various applications in drug synthesis and molecular studies. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry. Huang with coworkers developed such a method and obtained a series of 2-substituted benzofuran-3-carboxylate esters from acrolein dimer and 1,3-dicarboxylic compounds . The proposed reaction mechanism included: a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
- Its benzofuran scaffold and amide functionality could be exploited for developing antiviral, anticancer, or anti-inflammatory agents .
- Scientists investigate its binding affinity to serotonin receptors and its potential as a psychedelic or empathogen .
Medicinal Chemistry and Drug Development
Psychoactive Research
Chemical Biology and Enzyme Inhibition
Natural Product Chemistry
Materials Science and Organic Electronics
Analytical Chemistry and Forensics
Future Directions
Given its potential in diverse fields, Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate holds great promise for advancing scientific knowledge. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-16(13)27-18)21-19(22)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCOHQBSKXYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate |
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